2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine - 2034583-68-9

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Catalog Number: EVT-3120775
CAS Number: 2034583-68-9
Molecular Formula: C16H17N3O4S
Molecular Weight: 347.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darifenacin is classified as a muscarinic antagonist with a high selectivity for the M3 muscarinic receptor subtype. [, ] This selectivity makes it a desirable treatment for overactive bladder, as M3 receptors are primarily found in the bladder and are responsible for bladder muscle contractions. [, ]

Synthesis Analysis

While the provided abstracts don't fully elaborate on the complete synthesis of darifenacin, they do highlight some key reactions and intermediates. One approach involves the use of (3S)-N,N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (dimer-1) as a starting material. [] Additionally, the formation of byproducts like (3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide (dimer-2) and (3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide (R-isomer) has been observed during the synthesis, highlighting the importance of process control and impurity profiling. [, ]

Mechanism of Action

Darifenacin acts as a competitive antagonist at M3 muscarinic receptors. [, ] By blocking the binding of acetylcholine, the endogenous agonist, darifenacin inhibits M3 receptor activation and the subsequent signaling cascade that leads to bladder smooth muscle contraction. [, ]

Venetoclax

  • Compound Description: Venetoclax (ABT-199) is a potent BCL-2 inhibitor used for treating various hematologic malignancies []. Its metabolism in humans primarily involves oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction [].

Venetoclax N-oxide (VNO)

  • Compound Description: VNO is an oxidative impurity of Venetoclax, formed through oxidation of the piperazine nitrogen []. It can further undergo Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity (VHA) [].

Venetoclax hydroxylamine impurity (VHA)

  • Compound Description: VHA is another impurity of Venetoclax, formed through a [, ] Meisenheimer rearrangement of VNO [].

Darifenacin hydrobromide

  • Compound Description: Darifenacin hydrobromide is a pharmaceutical compound primarily metabolized via oxidation [, ]. Several byproducts, including dimers and an R-isomer, have been identified during its synthesis [, ].

(3S)-N,N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (Dimer-1)

  • Compound Description: Dimer-1 is a byproduct identified during the synthesis of Darifenacin hydrobromide [, ].

(3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide (Dimer-2)

  • Compound Description: Dimer-2 is another byproduct identified during the synthesis of Darifenacin hydrobromide [, ].

(3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide (R-isomer)

  • Compound Description: This compound is a byproduct observed during the synthesis of Darifenacin hydrobromide [, ].

2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A)

  • Compound Description: Imp-A is a process impurity observed in the synthesis of Darifenacin hydrobromide [].

2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B)

  • Compound Description: Imp-B is a process impurity observed in the synthesis of Darifenacin hydrobromide [].

2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C)

  • Compound Description: Imp-C is a process impurity observed in the synthesis of Darifenacin hydrobromide [].

2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D)

  • Compound Description: Imp-D is a process impurity observed in the synthesis of Darifenacin hydrobromide [].

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

  • Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor with potential therapeutic use in treating severe asthma [].

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

  • Compound Description: BI 1342561 is another potent and selective SYK inhibitor with potential use in treating severe asthma [].

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (FTY720)

  • Compound Description: FTY720 is a first agent used in combination with a second agent (AMPA receptor agonist) for treating degenerative brain diseases [].

methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2-dioxide

  • Compound Description: This compound is synthesized via a one-pot reaction of methyl 3-allylsalicylate with chlorosulfonic acid [].

methyl 5-chlorosulfonyl-2-methyl-2,3-dihydrobenzofuran-7-carboxylate

  • Compound Description: This compound is formed by reacting methyl 2-methyl-2,3-dihydrobenzofuran-7-carboxylate with chlorosulfonic acid [].

Properties

CAS Number

2034583-68-9

Product Name

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

IUPAC Name

2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxypyrazine

Molecular Formula

C16H17N3O4S

Molecular Weight

347.39

InChI

InChI=1S/C16H17N3O4S/c20-24(21,14-1-2-15-12(9-14)4-8-22-15)19-7-3-13(11-19)23-16-10-17-5-6-18-16/h1-2,5-6,9-10,13H,3-4,7-8,11H2

InChI Key

ABFGDGGXYKEQDW-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.